1-(4'-Aminobiphenyl-3-yl)ethanone hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

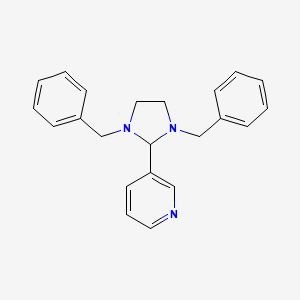

“1-(4’-Aminobiphenyl-3-yl)ethanone hydrochloride” is a unique chemical compound with the empirical formula C8H10ClNO . It has a molecular weight of 171.62 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “1-(4’-Aminobiphenyl-3-yl)ethanone hydrochloride” can be represented by the SMILES stringCl.CC(=O)c1ccc(N)cc1 . This represents the connectivity of atoms in the molecule but does not provide information about its three-dimensional structure. Physical And Chemical Properties Analysis

“1-(4’-Aminobiphenyl-3-yl)ethanone hydrochloride” is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .Scientific Research Applications

Photophysical Properties

1-(4'-Aminobiphenyl-4-yl)-ethanone (ABE), a closely related compound, demonstrates interesting photophysical properties. A study reported a significant edge-excitation red-shift in the fluorescence of ABE in a rigid ethanol medium, interpreted as a result of microscopic solvent heterogeneity (Ghoneim, 2001).

Synthesis and Characterization of Derivatives

Various studies have focused on the synthesis and characterization of chemical derivatives involving compounds structurally similar to 1-(4'-Aminobiphenyl-3-yl)ethanone hydrochloride:

- Synthesis of compounds involving 4-chlorophenol as a starting material, yielding compounds tested for antimicrobial activity against gram-positive and gram-negative bacteria (Wanjari, 2020).

- Creation of dihydroindolo[1,2-c]quinazoline derivatives through reactions involving aroylethanones in the presence of arylamines and BF3·Etherate (Harano et al., 2007).

- Generation of antimicrobial compounds through condensation and reaction processes involving substituted phenyl ethanones (Merugu, Ramesh, & Sreenivasulu, 2010).

Drug Candidate Properties and DNA Interaction

A study highlighted the synthesis of Schiff base ligand from reactions involving hydroxynaphthalen and aminoacetophenone. The resultant ligand and its metal complexes were tested for DNA binding properties, suggesting potential as drug candidates (Kurt et al., 2020).

Safety and Hazards

This compound is classified as dangerous, with hazard statements indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include seeking medical advice if you feel unwell, washing thoroughly after handling, and rinsing cautiously with water for several minutes if it gets in your eyes .

properties

IUPAC Name |

1-[3-(4-aminophenyl)phenyl]ethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO.ClH/c1-10(16)12-3-2-4-13(9-12)11-5-7-14(15)8-6-11;/h2-9H,15H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNACVBKAVBTRAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4'-Aminobiphenyl-3-yl)ethanone hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-methoxybenzyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2488216.png)

![8-(4-fluorophenyl)-2-(2-oxo-2-phenylethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2488218.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(3-methylphenoxy)acetamide](/img/structure/B2488220.png)

![2-(Dimethylamino)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2488221.png)

![6-(2,4-Dimethylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2488223.png)

![4-[(2-chloro-6-fluorobenzyl)oxy]-N'-[(E)-(2-hydroxyphenyl)methylidene]benzenecarbohydrazide](/img/structure/B2488232.png)

![7,7-Dimethyl-10-phenyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one](/img/structure/B2488235.png)